N4,N4-diethylbenzene-1,2,4-triamine
Overview
Description
N4,N4-diethylbenzene-1,2,4-triamine: is an organic compound with the molecular formula C10H17N3. It is a derivative of benzene, where three amine groups are attached to the benzene ring at positions 1, 2, and 4, with two of these amine groups being diethyl-substituted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-diethylbenzene-1,2,4-triamine typically involves the alkylation of benzene-1,2,4-triamine with diethyl groups. One common method is the reaction of benzene-1,2,4-triamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: N4,N4-diethylbenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
N4,N4-diethylbenzene-1,2,4-triamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and resins, where its amine groups can react with other monomers to form cross-linked networks.
Mechanism of Action
The mechanism of action of N4,N4-diethylbenzene-1,2,4-triamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethyl groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their function .
Comparison with Similar Compounds
N4,N4-dimethylbenzene-1,2,4-triamine: Similar structure but with methyl groups instead of diethyl groups.
Benzene-1,2,4-triamine: The parent compound without any alkyl substitution.
N4,N4-diethylbenzene-1,3,5-triamine: Isomer with amine groups at different positions on the benzene ring.
Uniqueness: N4,N4-diethylbenzene-1,2,4-triamine is unique due to the presence of diethyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These modifications can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,2,4-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESZLACIAKKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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